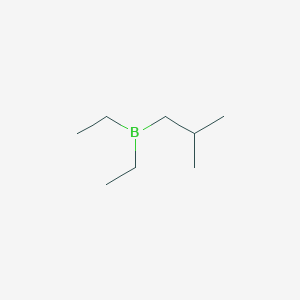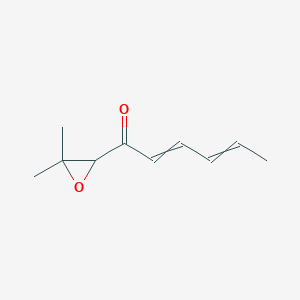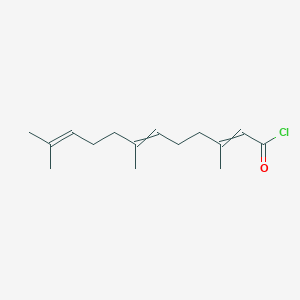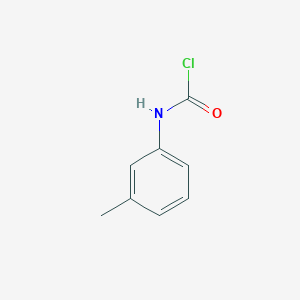![molecular formula C13H25O6P B14656290 Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate CAS No. 52750-84-2](/img/structure/B14656290.png)
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of diethyl groups, propan-2-yl groups, and a phosphanyl group attached to a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate typically involves the reaction of diethyl propanedioate with a suitable phosphanyl reagent under controlled conditions. One common method involves the use of diisopropyl phosphite as a phosphanyl source. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment and reaction parameters is crucial to ensure consistent quality and efficiency. Industrial methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and mixing rates.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate exerts its effects involves interactions with molecular targets and pathways. The phosphanyl group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the compound’s structure allows it to participate in various chemical transformations, influencing reaction pathways and outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphite
- Diisopropyl phosphite
- Diethyl malonate
Uniqueness
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate is unique due to its combination of diethyl, propan-2-yl, and phosphanyl groups attached to a propanedioate backbone. This structure imparts distinct reactivity and properties, making it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
52750-84-2 |
|---|---|
Molekularformel |
C13H25O6P |
Molekulargewicht |
308.31 g/mol |
IUPAC-Name |
diethyl 2-di(propan-2-yloxy)phosphanylpropanedioate |
InChI |
InChI=1S/C13H25O6P/c1-7-16-12(14)11(13(15)17-8-2)20(18-9(3)4)19-10(5)6/h9-11H,7-8H2,1-6H3 |
InChI-Schlüssel |
UHZIDRTZBRMATQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)P(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)


![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)



![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)



